molecular formula C11H11IO2 B1405179 1-(4-Iodophenyl)cyclobutanecarboxylic acid CAS No. 630382-89-7

1-(4-Iodophenyl)cyclobutanecarboxylic acid

Cat. No. B1405179
CAS RN: 630382-89-7
M. Wt: 302.11 g/mol
InChI Key: WLCKXHXXUWWDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Iodophenyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C11H11IO2 . It is categorized under carboxylic acids . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(4-Iodophenyl)cyclobutanecarboxylic acid” consists of an iodophenyl group attached to a cyclobutanecarboxylic acid. The molecular weight of this compound is 302.106 .

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Analogues

Research by Radchenko et al. (2009) focuses on the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, showcasing a method involving the transformation of the acid moiety into the trifluoromethyl group. This work contributes to the development of novel compounds with potential applications in medicinal chemistry and materials science Radchenko et al., 2009.

Novel Synthesis Route

Fu Zhi-feng (2004) developed a more convenient and practical synthesis route for 1-aminocyclobutanecarboxylic acid, suggesting industrial application prospects. This method could potentially streamline the production process of related compounds, benefiting various scientific research fields Fu Zhi-feng, 2004.

Conformationally Restricted NMR Label for Peptides

A study by Tkachenko et al. (2014) introduced a monofluoro-substituted amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This innovative approach could enhance the understanding of peptide structures and functions, offering valuable insights into biochemistry and pharmacology Tkachenko et al., 2014.

Potential Therapy Agent for Boron Neutron Capture Therapy

The synthesis of a novel boronated aminocyclobutanecarboxylic acid by Kabalka and Yao (2004) for potential use in boron neutron capture therapy highlights its significance in advancing cancer treatment methodologies. This research could pave the way for more effective and targeted cancer therapies Kabalka & Yao, 2004.

Applications in Co-crystal Formation

Lemmerer and Fernandes (2012) explored the co-crystallization of cyclic carboxylic acids with isonicotinamide, revealing intricate co-crystal structures with potential applications in pharmaceuticals and materials science. This research provides a foundation for the development of new co-crystal materials with enhanced properties Lemmerer & Fernandes, 2012.

properties

IUPAC Name

1-(4-iodophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCKXHXXUWWDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)cyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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